molecular formula C9H8FN3S2 B2471417 3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine CAS No. 446054-00-8

3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine

Cat. No. B2471417
M. Wt: 241.3
InChI Key: RWBUWFIZVUABIP-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine” is a chemical compound with the molecular formula CHFNS. It has an average mass of 332.371 Da and a monoisotopic mass of 332.090729 Da .


Synthesis Analysis

While specific synthesis methods for “3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine” were not found, 1,3,4-thiadiazole derivatives are generally synthesized using various aromatic acids and ethanol .


Molecular Structure Analysis

1,3,4-Thiadiazole, the core structure of “3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine”, is a five-membered heterocyclic system containing a sulphur atom and two nitrogen atoms . The presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to contribute to its low toxicity and in vivo stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine” include a molecular formula of CHFNS, an average mass of 332.371 Da, and a monoisotopic mass of 332.090729 Da .

Scientific Research Applications

  • Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial activity. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which are structurally related to 3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine, have been synthesized and tested against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013).

  • Cancer Treatment : Some derivatives have potential applications in cancer treatment. For instance, the zinc phthalocyanine derivative substituted with thiadiazole has been found to have high singlet oxygen quantum yield, which is useful in photodynamic therapy for cancer treatment (Pişkin et al., 2020). Another study synthesized fluorinated triazolo thiadiazoles that exhibited moderate to good antiproliferative potency against various cancerous cell lines (Chowrasia et al., 2017).

  • Molecular Organization Studies : The crystalline structure of compounds containing the 1,3,4-thiadiazole moiety, such as 5-benzylsulfany-2-amino-1,3,4-thiadiazole (BSATZ), was determined, contributing to our understanding of intra- and intermolecular interactions in organic crystals (Shen et al., 2005).

  • Pharmacokinetics Studies : The binding characteristics of thiadiazole derivatives to human serum albumin (HSA) have been investigated, which is significant for understanding the pharmacokinetic mechanism of such drugs (Karthikeyan et al., 2017).

  • Antiviral Activity : Some 1,3,4-thiadiazole derivatives have been synthesized and shown to have activity against influenza A virus, highlighting their potential as antiviral agents (Tatar et al., 2021).

Future Directions

Future research could focus on further exploring the biological activities of “3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine” and its derivatives, given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives . Additionally, structural modifications in the 1,3,4-thiadiazol ring could potentially result in highly effective and less toxic compounds .

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-14-9-12-8(11)15-13-9/h1-4H,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBUWFIZVUABIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327004
Record name 3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine

CAS RN

446054-00-8
Record name 3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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